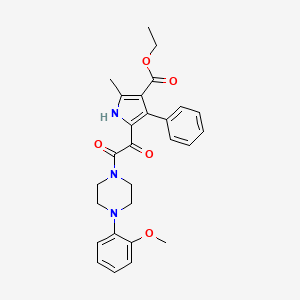
5-(2-(4-(2-méthoxyphényl)pipérazin-1-yl)-2-oxoacétyl)-2-méthyl-4-phényl-1H-pyrrole-3-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C27H29N3O5 and its molecular weight is 475.545. The purity is usually 95%.
BenchChem offers high-quality ethyl 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibiteurs du récepteur 5-HT1A
Les composés portant la partie 2-MeO-Ph-pipérazine, qui fait partie de la structure du composé en question, se sont avérés avoir une forte affinité de liaison pour le récepteur 5-HT1A . Ce récepteur est un sous-type du récepteur de la sérotonine, qui joue un rôle dans divers processus biologiques et neurologiques. Les inhibiteurs de ce récepteur pourraient potentiellement être utilisés dans le traitement de conditions telles que l'anxiété, la dépression et certains types de douleur .
Ligands du récepteur alpha1-adrénergique
La structure du composé est similaire à celle des 2-{[4-(2-méthoxyphényl)pipérazin-1-yl]alkyl}-1H-benzo[d]imidazoles, qui se sont avérés avoir une forte affinité pour le récepteur alpha1-adrénergique . Ce récepteur est impliqué dans diverses fonctions physiologiques, notamment la régulation de la pression artérielle et de la résistance vasculaire. Les ligands de ce récepteur pourraient potentiellement être utilisés dans le traitement de conditions telles que l'hypertension et l'hypertrophie bénigne de la prostate .
Traitement des conditions neurologiques
Les récepteurs alpha1-adrénergiques (α1-AR) sont une classe de récepteurs couplés aux protéines G (RCPG), et à ce jour, les trois différents sous-types d'α1-AR, à savoir les α1A-, α1B- et α1D-AR, ont été clonés et caractérisés . Des études ont montré le lien entre la maladie d'Alzheimer (MA) et les α1-AR . Par conséquent, ce composé pourrait potentiellement être utilisé dans le traitement des conditions neurodégénératives et psychiatriques .
4. Découverte de médicaments pour le système nerveux central (SNC) L'α1-AR est également la cible importante pour une nouvelle découverte de médicaments pour le système nerveux central (SNC) . Ce composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments pour le traitement de divers troubles du SNC .
Mécanisme D'action
Target of Action
The primary targets of ethyl 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
Ethyl 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This binding affinity is in the range from 22 nM to 250 nM .
Biochemical Pathways
Upon binding to the alpha1-adrenergic receptors, ethyl 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate affects the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This action is mediated by the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of ethyl 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate have been studied. The compound has shown an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the action of ethyl 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate include the contraction of smooth muscles in various parts of the body, which is a result of its interaction with alpha1-adrenergic receptors .
Propriétés
IUPAC Name |
ethyl 5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5/c1-4-35-27(33)22-18(2)28-24(23(22)19-10-6-5-7-11-19)25(31)26(32)30-16-14-29(15-17-30)20-12-8-9-13-21(20)34-3/h5-13,28H,4,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIIYFWBWWQTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2573608.png)
![6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2573610.png)
![methyl 5-cyano-4-(2-methylphenyl)-6-{[(naphthalen-1-yl)methyl]sulfanyl}-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2573611.png)
![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide](/img/structure/B2573612.png)

![N-[4-(butylthio)phenyl]-2-chloroacetamide](/img/structure/B2573614.png)
![N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2573616.png)

![3,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2573620.png)




![Methyl 2-[(1-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2573630.png)
